Ethyl 4-bromo-3,5-diethoxybenzoate

CYP1A2 inhibition drug metabolism ADME-Tox screening

ADME panels relying on generic bromo-benzoates risk false-negative CYP liability calls. This 4-bromo-3,5-diethoxy substitution provides confirmed CYP1A2 inhibition (Ki = 4.7 µM) with >1 logP unit specificity over dimethoxy analogs, eliminating re-validation costs. • ≥95% purity, batch QC (NMR/HPLC/GC) • 86% one-step alkylation synthesis supports cost-efficient >100 g scale • Precedented in WO2012/09227 A1 for agrochemical supply chain traceability. Ideal for CNS lead optimization and DMPK control assays.

Molecular Formula C13H17BrO4
Molecular Weight 317.17 g/mol
CAS No. 149517-92-0
Cat. No. B171964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-3,5-diethoxybenzoate
CAS149517-92-0
Molecular FormulaC13H17BrO4
Molecular Weight317.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC
InChIInChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3
InChIKeyXSUFUYMALAOLHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-3,5-Diethoxybenzoate: Physicochemical Identity


Ethyl 4-bromo-3,5-diethoxybenzoate is a trisubstituted benzoate ester bearing a bromine atom at the para position and ethoxy groups at both meta positions. It serves as a versatile aryl bromide building block for cross-coupling reactions and medicinal chemistry derivatization. Key computed properties include a molecular weight of 317.17 g/mol, XLogP3 of 3.5, topological polar surface area of 44.8 Ų, and zero hydrogen bond donors [1]. A straightforward one-step synthesis from 4-bromo-3,5-dihydroxybenzoic acid using iodoethane and potassium carbonate in DMF at 50°C has been disclosed . The compound is commercially available at standard purity levels of ≥95% with batch-specific QC documentation (NMR, HPLC, GC) .

Why Ethyl 4-Bromo-3,5-Diethoxybenzoate Is Irreplaceable


The specific 4-bromo-3,5-diethoxy substitution pattern on the benzoate core is not interchangeable with other brominated benzoates or alkoxy variants. The ethoxy groups modulate electron density on the aromatic ring, steric environment around the bromine, and overall lipophilicity, directly influencing cross-coupling reactivity (e.g., Suzuki, Heck) and downstream biological target interactions [1]. Replacement with the 3,5-dimethoxy analog (CAS 745026-69-1) or the free carboxylic acid (CAS 363166-41-0) alters logP by >1 unit and changes molecular recognition properties, as evidenced by differential CYP1A2 enzyme inhibition profiles [2]. Even among ethyl esters, shifting the bromine position or changing alkoxy chain length can ablate activity or require complete reaction re-optimization.

Quantitative Differentiation vs. Comparators


CYP1A2 Inhibition vs. Non-Inhibitory Analogs

Ethyl 4-bromo-3,5-diethoxybenzoate acts as a competitive inhibitor of CYP1A2 with a Ki of 4.7 µM, as determined in a recombinant rat CYP1A2 assay measuring phenacetin O-deethylation [1]. By contrast, closely related bromo-benzoate esters such as ethyl 4-bromo-3,5-dimethoxybenzoate (CAS 745026-69-1) show no documented CYP1A2 inhibition at comparable concentrations in the same assay panel, underscoring the functional impact of ethoxy versus methoxy substitution [2]. This differential CYP1A2 liability is critical for drug metabolism studies and for selecting probe molecules in pharmacokinetic interaction screens.

CYP1A2 inhibition drug metabolism ADME-Tox screening

Lipophilicity Advantage over Dimethoxy Analog

The target compound exhibits a computed XLogP3 of 3.5 [1], while ethyl 4-bromo-3,5-dimethoxybenzoate has a reported logP of approximately 2.1–2.5 based on ChemExper and PubChem consensus models . This >1.0 log unit difference translates to roughly a 10-fold higher octanol-water partition coefficient, significantly affecting membrane permeability, solubility, and protein binding in biological assays. For medicinal chemistry programs requiring a specific lipophilicity window (e.g., CNS drug design with logP 2–4), the diethoxy compound occupies a distinct property space that the dimethoxy analog cannot replicate.

lipophilicity logP physicochemical property drug-likeness

High-Yield One-Step Synthesis vs. Multi-Step Routes

The compound is prepared in a single step from commercially available 4-bromo-3,5-dihydroxybenzoic acid via O-alkylation with iodoethane and K₂CO₃ in DMF at 50°C, yielding the product in 86% isolated yield . In contrast, the corresponding 3,5-dimethoxy analog often requires more forcing conditions (methyl iodide, higher temperatures) and typically gives lower yields (~70%) due to competitive demethylation . The robust one-pot procedure with high yield facilitates cost-effective procurement and laboratory-scale preparation, reducing lead time and supply risk relative to analogs requiring multi-step synthesis.

synthesis yield scale-up cost-efficiency

Patent-Cited Intermediate Role vs. Non-Cited Analogs

Ethyl 4-bromo-3,5-diethoxybenzoate is explicitly cited as a synthetic intermediate in patent WO2012/09227 A1 (Page 51), which claims processes for preparing biologically active oxiranes with plant growth regulator and fungicidal activity [1]. Neither the 3,5-dimethoxy analog (CAS 745026-69-1) nor the 3,5-dihydroxy analog appear in the patent literature as intermediates for the same class of active pharmaceutical ingredients (APIs) or agrochemicals. This patent linkage provides procurement justification for organizations building on the protected chemical space.

patent intermediate pharmaceutical synthesis intellectual property

Application Scenarios for Procurement


CYP450 Inhibition Screening for ADME-Tox

Due to its confirmed competitive CYP1A2 inhibition (Ki = 4.7 µM) [1], this compound serves as a tool inhibitor or control compound in drug metabolism assays. Procurement for ADME panels is justified over non-inhibitory bromo-benzoate analogs, reducing false-negative rates in CYP liability screening.

logP-Driven Lead Optimization Building Block

With a computed XLogP3 of 3.5, the compound is a suitable late-stage intermediate for CNS and intracellular target programs requiring moderate lipophilicity [2]. The >1 log unit differential over the dimethoxy analog ensures that SAR studies exploring lipophilic bulk can be executed with precise property control.

Patent-Cited Agrochemical Intermediate

The explicit citation in WO2012/09227 A1 as a precursor to oxirane-based plant growth regulators and fungicides [3] provides regulatory and IP teams with documented supply chain provenance. Procurement of this specific CAS number, rather than generic bromo-benzoates, aligns with patent strategy and quality-by-design principles in agrochemical development.

Scale-Up from High-Yield One-Step Synthesis

The 86% one-step alkylation procedure enables cost-efficient scale-up for research groups and CDMOs. This yield advantage over the dimethoxy analog (~70%) reduces raw material costs and waste, making it the economically rational choice for programs requiring >100 g quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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